![molecular formula C12H14Cl2N2O B2659252 4-Chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride CAS No. 1713163-31-5](/img/structure/B2659252.png)
4-Chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride
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Overview
Description
The compound “4-Chloro-1,2-dihydrospiro[indole-3,4’-piperidine]-2-one hydrochloride” is a spiro compound, which means it has two rings that share a single atom . The compound contains an indole ring and a piperidine ring. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Piperidine is a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound, as inferred from its name, would have a spiro configuration, with the indole and piperidine rings sharing a single atom. The ‘4-Chloro’ indicates the presence of a chlorine atom on the 4th carbon of one of the rings .Scientific Research Applications
Antitumor Agents
The compound can be used in the synthesis of novel 2,4,6-trisubstituted quinazoline derivatives, which have shown considerable antiproliferative activity against various human cancer cell lines .
Synthesis of Indole Derivatives
Indole derivatives are prevalent moieties present in selected alkaloids. The compound can be used in the synthesis of these indole derivatives .
Synthesis of Spiro[indoline-3,4’-pyrrolo[3,4-b]pyridines]
The compound can be used in the efficient synthesis of diverse functionalized spiro[indoline-3,4’-pyrrolo[3,4-b]pyridines] via a one-pot three-component reaction .
Synthesis of Spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles]
The compound can be used in the green synthesis of spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles] derivatives. These derivatives can be used as selective Hg(II) fluorescence sensors .
Synthesis of Spiro[indoline-3,4’-pyrano[2,3-c]pyrazole] Derivatives
The compound can be used in the synthesis of spiro[indoline-3,4’-pyrano[2,3-c]pyrazole] derivatives. These derivatives have been used in various fields of research .
6. Reactant in the Synthesis of Indole and Benzimidazole Piperazines The compound can be used as a reactant in the synthesis of indole and benzimidazole piperazines, which act as histamine H4 receptor antagonists .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-chlorospiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O.ClH/c13-8-2-1-3-9-10(8)12(11(16)15-9)4-6-14-7-5-12;/h1-3,14H,4-7H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMIUZUQYDRLGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=CC=C3Cl)NC2=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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